molecular formula C17H16FNO3 B3981278 1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one

Cat. No. B3981278
M. Wt: 301.31 g/mol
InChI Key: VXZXYUPGOHKCAG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one, also known as 2C-F, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has since been used in scientific research to study its effects on the human body.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. This compound has been found to bind to serotonin receptors, causing an increase in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce feelings of euphoria, increased energy, and heightened sensory perception. It has also been found to cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one in lab experiments is its ability to selectively target serotonin receptors in the brain, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one. One area of interest is its potential use in treating depression and anxiety. Studies have shown that it may be effective in modulating the activity of serotonin receptors in the brain, which are known to play a role in these conditions. Another area of interest is its potential use in treating addiction, as it has been found to produce feelings of euphoria and increased energy. Further research is needed to determine its safety and efficacy in these applications.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one has been used in scientific research to study its effects on the human body. It has been found to have a similar chemical structure and effects to other phenethylamine compounds, such as 2C-E and 2C-I. It has been used in studies to investigate the role of serotonin receptors in the brain and its potential use in treating depression and anxiety.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluoroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-16-8-7-12(11-17(16)22-2)15(20)9-10-19-14-6-4-3-5-13(14)18/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXYUPGOHKCAG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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